Ferroplex

Description

Historical Trajectory of Iron Coordination and Organometallic Chemistry Research

The history of iron coordination chemistry dates back to the early 18th century with the discovery of the vibrant pigment Prussian Blue, one of the first coordination compounds to be identified. solubilityofthings.combritannica.com However, the theoretical foundations of coordination chemistry were laid much later by Alfred Werner in the early 20th century, who proposed the concept of a central metal ion surrounded by ligands in a defined geometry. solubilityofthings.com

A monumental leap in organometallic chemistry occurred with the accidental discovery of ferrocene (B1249389) in 1951. scienceinfo.combris.ac.uk This remarkably stable "sandwich" compound, with an iron atom situated between two cyclopentadienyl rings, defied existing bonding theories and catalyzed an explosion of research into organometallic compounds of d-block metals. bris.ac.ukrsc.org The significance of this discovery was recognized with the 1973 Nobel Prize in Chemistry awarded to Geoffrey Wilkinson and Ernst Otto Fischer for their independent work on the structure and chemistry of sandwich compounds. rsc.orgwikipedia.org Prior to this, key discoveries included the synthesis of the first metal carbonyl, tetracarbonylnickel, by Ludwig Mond in the 1890s, and iron pentacarbonyl in 1891, which became a primary source for many other organoiron complexes. nih.govbris.ac.ukwiley-vch.de

Structural Classification of Iron-Based Chemical Compounds

Iron complexes are broadly classified based on the oxidation state of the iron and the nature of the coordinating ligands. alfa-chemistry.com The most common oxidation states are +2 (ferrous) and +3 (ferric). wikipedia.org The ligands, which can range from simple anions to complex organic molecules, determine the geometry, reactivity, and electronic properties of the complex. alfa-chemistry.com

Ferrocene , with the formula Fe(C₅H₅)₂, is the archetypal metallocene. scienceinfo.com In this sandwich complex, an iron(II) center is bound to two parallel cyclopentadienyl (Cp) anions through pi-interactions. magritek.comazom.com This structure results in high thermal stability and aromatic-like reactivity on the Cp rings, allowing for a wide range of chemical modifications. magritek.comwikipedia.org

Ferrocenium (B1229745) is the one-electron oxidized form of ferrocene, [Fe(C₅H₅)₂]⁺. nih.gov It exists as a cation and is typically isolated with non-coordinating anions like hexafluorophosphate ([PF₆]⁻) or tetrafluoroborate ([BF₄]⁻). wikipedia.orgwikipedia.org The ferrocene/ferrocenium couple is a well-behaved, reversible redox system, making it a standard reference in electrochemistry. nih.gov Ferrocenium salts are useful one-electron oxidizing agents in organic synthesis and can also act as mild Lewis acids. wikipedia.orgthieme-connect.com

| Property | Ferrocene | Ferrocenium Hexafluorophosphate |

|---|---|---|

| Formula | Fe(C₅H₅)₂ | [Fe(C₅H₅)₂]PF₆ |

| Iron Oxidation State | +2 | +3 |

| Appearance | Orange crystalline solid | Dark blue powder |

| Magnetic Properties | Diamagnetic | Paramagnetic |

| Key Characteristic | Aromatic-like reactivity | One-electron oxidizing agent |

Iron-sulfur (Fe-S) clusters are aggregates of iron and sulfide ions that are fundamental to life. wikipedia.orgfu-berlin.de They are found in a vast array of proteins and are crucial for processes like mitochondrial respiration, photosynthesis, and nitrogen fixation. fu-berlin.denih.govwikipedia.org Their primary role is mediating electron transfer reactions. nih.gov The most common types of biological Fe-S clusters are:

[2Fe-2S] clusters: Found in ferredoxins, these clusters shuttle between a fully ferric (Fe³⁺)₂ state and a mixed-valence (Fe³⁺Fe²⁺) state. wikipedia.org

[4Fe-4S] clusters: These have a cubane-like structure and are also common in ferredoxins. wikipedia.org They participate in various redox processes. wikipedia.orgwikipedia.org

[3Fe-4S] clusters: These can be formed by the oxidative loss of one iron atom from a [4Fe-4S] cluster. wikipedia.org

The study of synthetic analogues, which mimic the structure and function of these biological clusters, has been crucial for understanding their properties. wikipedia.orgias.ac.in Researchers have successfully synthesized various clusters, such as [Fe₄S₄(SR)₄]²⁻, which serve as accurate models for the active sites in proteins. wikipedia.orgpnas.org

The coordination chemistry of iron is extensive, with complexes varying in geometry, spin state, and ligand type. wikipedia.org

Based on Ligand Type: Iron coordinates with a wide variety of ligands. Hard Lewis bases are favored by Fe(III), while lower oxidation states are stabilized by softer ligands. wiley-vch.de Common ligands include:

Nitrogen-containing ligands: Pyridine and imidazole. alfa-chemistry.com

Phosphorus-containing ligands: Phosphines (e.g., PPh₃) are widely used. alfa-chemistry.com

Carbonyls: Iron pentacarbonyl (Fe(CO)₅) is a key precursor in organoiron chemistry. wiley-vch.de

Cyanides: Ferrocyanide ([Fe(CN)₆]⁴⁻) and Ferricyanide ([Fe(CN)₆]³⁻) are classic examples of stable, low-spin complexes. wikipedia.org

Based on Geometry: The spatial arrangement of ligands around the central iron atom defines the coordination polyhedron. Octahedral geometry is very common for iron(II) and iron(III) complexes with a coordination number of six. wiley-vch.deresearchgate.net Tetrahedral and square planar geometries are also known. researchgate.net

Based on Charge: Complexes can be cationic (positively charged), anionic (negatively charged), or neutral, depending on the charge of the iron ion and its ligands. unacademy.com For instance, [Fe(CN)₆]⁴⁻ is an anionic complex. unacademy.com

Significance of Iron Complexes as a Model System in Fundamental Chemical Investigations

Iron complexes serve as invaluable model systems for investigating a wide range of chemical phenomena.

Structure

2D Structure

Properties

CAS No. |

55128-83-1 |

|---|---|

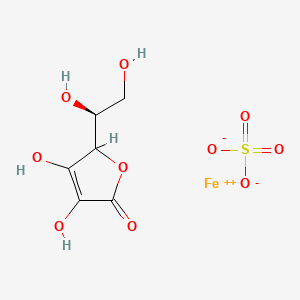

Molecular Formula |

C6H8FeO10S |

Molecular Weight |

328.03 g/mol |

IUPAC Name |

2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;iron(2+);sulfate |

InChI |

InChI=1S/C6H8O6.Fe.H2O4S/c7-1-2(8)5-3(9)4(10)6(11)12-5;;1-5(2,3)4/h2,5,7-10H,1H2;;(H2,1,2,3,4)/q;+2;/p-2/t2-,5?;;/m0../s1 |

InChI Key |

OQAGRSBEZZMYDV-FGYKXYDQSA-L |

Isomeric SMILES |

C([C@@H](C1C(=C(C(=O)O1)O)O)O)O.[O-]S(=O)(=O)[O-].[Fe+2] |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O.[O-]S(=O)(=O)[O-].[Fe+2] |

Origin of Product |

United States |

Synthetic Methodologies for Ferroplex and Analogous Iron Complexes

Advanced Chemical Synthesis Routes and Reaction Pathways

Design Principles for Precursor Ligands and Iron Sources

The design of precursor ligands is paramount in controlling the properties and reactivity of the resulting iron complex. Ligands are synthesized with specific donor atoms (e.g., N, O, P, S) and structural frameworks to provide the desired coordination geometry, electronic properties, and steric environment around the iron center. For instance, nitrogen-containing ligands, such as N-heterocyclic carbenes (NHCs) and polypyridines, are widely used due to their strong σ-donating and π-accepting capabilities, which can influence the electronic state and excited-state lifetimes of iron complexes mdpi.comencyclopedia.pubnsf.govmdpi.com. Pincer ligands, which coordinate through at least three donor atoms, are designed to provide stability and prevent complex dimerization, which is beneficial in catalysis mdpi.com. The strategic placement of chiral centers within the ligand structure is crucial for inducing asymmetry in the resulting metal complex csic.es.

Common iron sources in synthesis include simple iron salts like FeCl₃, FeCl₂, FeSO₄, and Fe(NO₃)₃·9H₂O, as well as organoiron reagents such as Fe(CO)₅, Fe₂(CO)₉, and Fe₃(CO)₁₂ nih.govtandfonline.comrsc.org. The choice of iron source depends on the desired oxidation state of the iron in the final complex and the compatibility with the ligand and reaction conditions. For example, Fe(CO)₅ is a common starting material for preparing organoiron carbonyl complexes nih.gov.

Optimization of Reaction Conditions for High Yield and Purity

Optimizing reaction conditions is critical to maximize the yield and purity of iron complexes. Factors such as solvent, temperature, pressure, reaction time, and the stoichiometry and rate of addition of reactants play significant roles.

Solvent effects can dramatically influence solubility, reactivity, and selectivity. For instance, the synthesis of sodium ferric gluconate complex was optimized by carefully controlling the concentration of the basic solution and the temperature researchgate.netspkx.net.cn. In the synthesis of dihydrobenzofuran neolignans catalyzed by silver(I) oxide (analogous to metal-catalyzed oxidative coupling), acetonitrile (B52724) was found to provide the best balance between conversion and selectivity compared to other solvents like dichloromethane (B109758) and benzene (B151609) scielo.br.

Temperature and pressure can affect reaction rates, equilibria, and the stability of intermediates and products. For example, optimizing the temperature for the synthesis of an iron-polysaccharide complex was crucial for controlling the formation of the iron phase researchgate.net.

The order and rate of addition of reactants can be particularly important in complex reaction sequences, such as multicomponent reactions, to control the reaction pathway and minimize undesired side products numberanalytics.comnih.gov. High-throughput screening and reaction monitoring techniques like NMR or IR spectroscopy can be employed to rapidly identify optimal conditions numberanalytics.com.

Stereochemical Control in Iron Complex Synthesis

Controlling the stereochemistry of iron complexes is essential for applications requiring specific spatial arrangements, such as asymmetric catalysis or the synthesis of chiral materials. Stereochemical control can be achieved through several strategies:

Chiral Ligands: Incorporating chiral ligands is a common approach to induce chirality at the metal center or control the stereochemistry of reactions catalyzed by the iron complex csic.eschinesechemsoc.org. The design of these ligands with specific chiral frameworks dictates the spatial arrangement of groups around the iron.

Chiral Auxiliaries: Chiral auxiliaries attached to the ligand or substrate can direct the stereochemical outcome of a reaction nist.gov.

Metal-Centered Chirality: In some cases, the arrangement of different achiral ligands around the iron center can create a stereogenic metal center csic.es. The synthesis can be directed to favor one specific isomer, particularly in half-sandwich or octahedral iron compounds with appropriate ligand arrangements csic.es.

Stereospecific Reactions: Utilizing reactions that inherently proceed with high stereospecificity is another strategy. For example, certain insertion reactions into metal-carbon σ-bonds can maintain the stereochemistry at the iron center csic.es.

Research highlights the design of chiral iron compounds for asymmetric synthesis and catalysis, leveraging the electronic and structural properties of ligands like phosphanes csic.es.

Multi-Component and Cascade Reaction Strategies

Multi-component reactions (MCRs) and cascade reactions offer efficient pathways to construct complex iron complexes or utilize them in catalytic cycles by forming multiple bonds in a single operation without isolating intermediates numberanalytics.comnih.govsioc-journal.cnorganic-chemistry.org.

MCRs involve the reaction of three or more starting materials to form a product where most atoms contribute to the final structure organic-chemistry.org. Cascade reactions are a sequence of reactions occurring in one step, where the product of one reaction becomes the reactant for the next numberanalytics.com.

Iron has been explored as a catalyst in various multicomponent and cascade reactions. For instance, iron(III) chloride has been shown to catalyze mechanochemical cascade reactions for the synthesis of highly-substituted pyrrolyl indoles from four different components mathnet.ru. Iron-catalyzed multicomponent radical cascades and cross-coupling reactions have also been developed, enabling the synthesis of complex organic molecules nih.govresearchgate.net. These strategies leverage the ability of iron to participate in various catalytic cycles and stabilize reactive intermediates.

Novel Approaches in Organoiron Compound Synthesis

Beyond traditional solution-based methods, novel approaches are being developed to synthesize organoiron compounds and complexes, often with a focus on sustainability and efficiency.

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, which involves using mechanical force (e.g., grinding or milling) to induce chemical reactions, has emerged as a powerful and environmentally friendly alternative to traditional solvent-based methods for synthesizing organic and inorganic compounds, including organometallic complexes mdpi.comacs.orgrsc.orgnih.govbeilstein-journals.org.

This technique offers several advantages, such as reduced or eliminated solvent usage, milder reaction conditions (often room temperature), and the ability to synthesize compounds that are difficult to obtain by conventional methods mdpi.comacs.orgnih.govbeilstein-journals.org. Mechanochemistry has been successfully applied to the synthesis of various organometallic complexes, including ferrocene (B1249389) species, by milling solid precursors nih.gov. Iron(III) chloride-catalyzed mechanochemical cascade reactions demonstrate the potential of this approach for complex molecule synthesis mathnet.ru.

Flow Chemistry Applications in Continuous Production

Flow chemistry, a paradigm shift from traditional batch processing, involves performing chemical reactions in a continuously flowing stream within microreactors or tubes. This approach offers significant advantages for the synthesis of various chemical compounds, including metal complexes. Key benefits include enhanced control over reaction parameters such as temperature, pressure, and residence time, improved safety profiles, and increased scalability mdpi.comsyrris.com.

In the context of iron chemistry, flow chemistry has been explored for the synthesis of organometallic iron complexes and for conducting iron-catalyzed reactions. For instance, piano-stool iron(II) complexes bearing bidentate phosphine (B1218219) or mixed phosphorus-nitrogen ligands have been synthesized using flow chemistry techniques, offering a straightforward approach compared to conventional methods researchgate.netsoton.ac.uk. These continuous flow methods can facilitate the rapid synthesis of such complexes, with reported reaction times not exceeding 10 minutes in some cases researchgate.net.

Flow chemistry is particularly well-suited for handling reactions involving hazardous or energetic materials and highly exothermic processes due to its superior heat transfer capabilities, which prevent the formation of hot spots and reduce the risk of runaway reactions europa.eu. This is relevant for certain iron-catalyzed transformations that might generate significant heat. Furthermore, flow systems enable easier integration of synthesis with downstream processing like purification and analysis, contributing to more efficient and rapid production of pure compounds syrris.comscielo.br. The application of iron-catalyzed C-H functionalization reactions in continuous flow has also been demonstrated for the synthesis of peroxy derivatives, highlighting the potential for scaling up such transformations acs.org.

Principles of Green Chemistry in Iron Compound Synthesis

Green chemistry principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances sigmaaldrich.commlsu.ac.in. Iron, being abundant, relatively non-toxic, and cost-effective compared to precious metals, is an attractive choice for developing environmentally benign synthetic routes and catalysts mdpi.comencyclopedia.pub.

Several green chemistry principles are applied in the synthesis of iron compounds and their use in catalysis. One core principle is the use of safer solvents and auxiliaries; researchers are increasingly exploring water or supercritical carbon dioxide as reaction media for iron-catalyzed reactions, moving away from volatile and toxic organic solvents mdpi.commatanginicollege.ac.in. Another crucial principle is catalysis, and iron complexes are being developed as environmentally friendly catalysts for various transformations, including oxidation, reduction, and C-C bond formation reactions mdpi.comencyclopedia.pubumsl.edunih.gov.

The principle of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is also a key consideration sigmaaldrich.commlsu.ac.in. Designing iron-catalyzed reactions with high atom economy helps minimize waste generation. For example, the use of environmentally friendly oxidants like dioxygen (O₂) or hydrogen peroxide (H₂O₂) in bioinspired iron(II) catalyzed oxidation reactions aligns with green chemistry goals mdpi.comencyclopedia.pub.

The synthesis of iron-based materials, such as iron oxide nanoparticles, is also being approached using green chemistry principles. Methods utilizing bioresources like plant extracts as reducing and stabilizing agents offer low toxicity and environmental friendliness compared to traditional high-energy, solvent-intensive methods mdpi.com. For instance, iron-tannate coordination polymer frameworks have been synthesized using an aqueous method at ambient conditions, employing natural tannic acid as a precursor, which aligns with principles of using renewable feedstocks and energy-efficient synthesis mdpi.com.

Solid-State Synthesis of Iron-Based Materials

Solid-state synthesis, often referred to as the ceramic method, is a widely used technique for preparing solid materials, including various iron-based compounds and complexes sigmaaldrich.com. This method typically involves heating a mixture of solid reactants at elevated temperatures to induce a chemical reaction and form a new solid phase with a defined structure sigmaaldrich.comarxiv.org.

This methodology is particularly suitable for the large-scale production of nanostructured materials and is often relatively simple and low-cost google.com. Solid-state reactions can be influenced by factors such as the structural properties, particle size, and surface area of the reactants, as well as diffusion rates and thermodynamic properties sigmaaldrich.com. Techniques like mechanical milling (ball milling) can be employed to reduce particle size, improve homogeneity, and enhance reactivity in solid-state synthesis google.commdpi.com.

Solid-state synthesis has been successfully applied to the preparation of various iron-based materials, including iron oxides (e.g., magnetite, maghemite, hematite), iron-based superconductors, and bimetallic materials arxiv.orggoogle.commdpi.comacademie-sciences.frresearchgate.netnih.gov. For example, iron oxide nanoparticles can be synthesized via solid-state reactions, although controlling particle size distribution and preventing aggregation can be challenging google.com. Salt-assisted solid-state synthesis has been explored for the conversion between different iron oxide phases, such as maghemite to hematite (B75146) google.com.

The synthesis of carbon-encapsulated iron nanoparticles can also be achieved through solid-state methods like carbothermal reduction of iron oxide nanoparticles researchgate.net. This approach can be attractive due to its relative simplicity and lower energy consumption compared to some other methods researchgate.net. Solid-state synthesis is also crucial in the preparation of complex iron-containing materials like cathode materials for batteries, such as Na₄Fe₃(PO₄)₂P₂O₇ nih.gov. While high temperatures are often involved, research is also exploring intermediate and low-temperature solid-state techniques to prepare new materials with tailored properties nih.gov.

The rate of solid-state reactions is a critical aspect, as purification of solid products can be limited sigmaaldrich.com. Therefore, reaction conditions are carefully controlled to ensure the reaction goes to completion and yields the desired phase and properties.

Summary of Synthetic Approaches and Key Features

| Synthetic Method | Key Principles/Techniques | Applications in Iron Chemistry | Advantages |

| Flow Chemistry | Continuous flow, microreactors, precise parameter control | Synthesis of organometallic iron complexes, iron-catalyzed reactions, handling exothermic reactions | Enhanced control, improved safety, scalability, rapid synthesis, integrated processes |

| Green Chemistry | Waste prevention, atom economy, safer solvents, catalysis, renewable feedstocks | Environmentally benign iron catalysts, synthesis in water/scCO₂, bioresource-assisted synthesis | Reduced environmental impact, lower toxicity, cost-effectiveness |

| Solid-State Synthesis | Heating solid reactants, ball milling, carbothermal reduction | Iron oxides, iron-based superconductors, bimetals, battery materials, carbon-encapsulated iron NPs | Scalability, simplicity, cost-effectiveness for certain materials |

Advanced Spectroscopic and Analytical Characterization of Ferroplex

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic techniques play a vital role in the characterization of transition metal complexes, including those containing iron. By probing the interaction of electromagnetic radiation with the molecule, these methods provide detailed information about molecular vibrations, electronic transitions, nuclear and electron spins, and mass-to-charge ratios, all of which are essential for elucidating structure, bonding, and properties fishersci.ie.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ⁵⁷Fe, 2D techniques)

NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution or solid state. For iron complexes, the applicability of NMR depends significantly on the iron's oxidation and spin state. Diamagnetic iron complexes, such as those with Fe(0) or low-spin Fe(II) and Fe(IV) (S=0), typically yield sharp NMR signals similar to organic molecules, allowing for detailed structural analysis using standard ¹H and ¹³C NMR techniques americanelements.com, fishersci.no, americanelements.com. Paramagnetic iron complexes, which include high-spin Fe(II) (S=2), high-spin Fe(III) (S=5/2), and some intermediate-spin states, exhibit broadened signals and shifted resonances due to the interaction of nuclear spins with the unpaired electron spins nih.gov, fishersci.no, uni.lu. These paramagnetic shifts and line broadenings can, however, provide valuable information about the electronic structure and spin density distribution wikipedia.org.

For Ferroplex, containing iron primarily as Fe(II) fishersci.no, the expected spin state would influence the NMR spectrum. If the Fe(II) is high-spin, broadened and shifted ¹H and ¹³C signals for the ascorbate (B8700270) ligand would be anticipated. Analysis of these shifts can provide information about the proximity of different ligand protons and carbons to the paramagnetic iron center uni.lu.

⁵⁷Fe NMR spectroscopy is directly sensitive to the electronic environment of the iron nucleus guidetopharmacology.org. However, its application is limited by the low natural abundance (2.119%) and low sensitivity of the ⁵⁷Fe isotope guidetopharmacology.org, americanelements.com. Despite these challenges, ⁵⁷Fe NMR can provide information about the chemical shift, which spans a wide range depending on the iron's oxidation state and coordination environment, and potentially coupling constants to other nuclei guidetopharmacology.org, americanelements.com. For this compound, a ⁵⁷Fe NMR spectrum, if obtainable, would provide a direct probe of the iron center's electronic state and symmetry.

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMQC, can help assign overlapping or broadened signals in paramagnetic complexes and establish connectivity within the ligand structure guidetopharmacology.org, wikipedia.org. These techniques would be particularly useful for unequivocally assigning the signals of the ascorbate ligand in this compound and understanding its coordination mode to the iron center.

Detailed NMR studies of this compound would involve acquiring ¹H and ¹³C NMR spectra, potentially at variable temperatures to study spin-state equilibria if present, and attempting ⁵⁷Fe NMR if sensitivity permits. 2D NMR experiments would aid in complete spectral assignment. The analysis of chemical shifts, coupling constants (in diamagnetic cases or for ligand nuclei in paramagnetic complexes), and relaxation times would provide comprehensive information about the structure and dynamics of the ascorplex component and its interaction with the iron(II) center.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing IR and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment by measuring the absorption or scattering of light due to molecular vibrations citeab.com,,. IR spectroscopy is sensitive to changes in dipole moment during vibration, while Raman spectroscopy is sensitive to changes in polarizability citeab.com,,. These techniques are complementary and particularly useful for identifying ligands and determining their coordination modes in metal complexes citeab.com,.

For this compound, IR and Raman spectroscopy would be used to identify the characteristic vibrational modes of the ascorbate and sulfate (B86663) components, as well as potentially metal-ligand vibrations (Fe-O, Fe-S). Changes in the vibrational frequencies of the free ligands upon coordination to the iron center provide evidence of complex formation and the nature of the bonds involved. For example, shifts in the C=O, C-O, and O-H stretching frequencies of ascorbate upon binding to Fe(II) would indicate which atoms are involved in coordination. Similarly, the vibrational modes of the sulfate anion could reveal whether it is acting as a free counterion or is coordinated to the iron center.

Detailed vibrational spectroscopic analysis of this compound would involve comparing its IR and Raman spectra to those of free L-Ascorbic acid and Iron(II) sulfate. Characteristic absorption or scattering bands would be assigned to specific functional groups and vibrations. Analysis of shifts and changes in intensity of these bands upon complex formation would provide insights into the coordination chemistry of this compound citeab.com,,.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis)

UV-Vis spectroscopy studies the electronic transitions within a molecule that occur upon absorption of light in the ultraviolet and visible regions of the spectrum,,. For transition metal complexes, UV-Vis spectra often show characteristic absorption bands arising from ligand-field transitions (d-d transitions), charge-transfer transitions (metal-to-ligand or ligand-to-metal), and intraligand transitions,. The position and intensity of these bands are sensitive to the oxidation state, spin state, and coordination geometry of the metal center, as well as the nature of the ligands,,.

For this compound, UV-Vis spectroscopy would be used to probe the electronic structure of the Fe(II) center and its interaction with the ascorbate and sulfate ligands. Fe(II) complexes can exhibit ligand-field bands in the visible or near-IR region, depending on the ligand field strength. Charge-transfer bands, particularly ligand-to-metal charge transfer (LMCT) from ascorbate or sulfate to Fe(II), might be observed, likely in the UV or lower visible region,. Intraligand π-π* transitions of the ascorbate ligand would also be present, potentially shifted upon coordination,.

Detailed UV-Vis spectroscopic studies of this compound would involve measuring its absorption spectrum in suitable solvents. Analysis of the number, position (λmax), and intensity (molar absorptivity, ε) of the observed bands would provide information about the electronic transitions occurring within the complex, offering insights into the oxidation and spin state of the iron, the ligand field strength, and potential electronic interactions between the metal and ligands,,.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound fishersci.ie, uni.lu,,. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental composition uni.lu,. Soft ionization techniques like Electrospray Ionization (ESI) are particularly useful for analyzing relatively non-volatile or labile coordination complexes and can provide information about the intact molecular ion and its fragmentation pathways,,.

For this compound, MS would be used to confirm the presence of species corresponding to the expected molecular weight of the iron-ascorbate-sulfate complex or its components and potential aggregates or fragments,. ESI-MS in positive or negative ion mode could reveal ions corresponding to [Fe(Asc)(SO4)] or related species, potentially with associated counterions or solvent molecules,. Fragmentation patterns observed in tandem MS experiments (MS/MS) can provide structural information by breaking down the complex into smaller, characteristic fragments,.

Detailed MS and HRMS analysis of this compound would involve obtaining mass spectra using appropriate ionization techniques. The accurate mass measurements from HRMS would help confirm the elemental composition of the observed ions. Analysis of fragmentation patterns would provide clues about the connectivity of the iron center to the ascorbate and sulfate ligands,,. The isotopic distribution of iron-containing ions would also be characteristic and aid in identification.

Mössbauer Spectroscopy for Iron Valence and Environment

Mössbauer spectroscopy, specifically ⁵⁷Fe Mössbauer spectroscopy, is a nuclear technique that provides unique information about the electronic and magnetic environment of iron atoms in a solid sample,, fishersci.ie,. It is particularly sensitive to the iron oxidation state, spin state, coordination number, and the symmetry of the local environment around the iron nucleus,, fishersci.ie. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔEQ), and magnetic hyperfine splitting,.

The isomer shift is related to the s-electron density at the iron nucleus and is characteristic of the iron oxidation state and spin state,. Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an electric field gradient at the nucleus, providing information about the symmetry of the iron's environment,,. Magnetic hyperfine splitting occurs when there is a magnetic field at the nucleus, indicating paramagnetic or magnetically ordered systems.

For this compound, containing Fe(II) fishersci.no, Mössbauer spectroscopy would be a crucial technique to confirm the iron oxidation state and determine its spin state and local coordination environment in the solid state,,. Fe(II) compounds typically exhibit isomer shifts in a characteristic range (e.g., 1.0-1.1 mm/sec relative to iron for some tetrahedral Fe(II) compounds), which are distinct from those of Fe(III). The quadrupole splitting would provide information about the symmetry around the Fe(II) center,. High-spin Fe(II) often shows larger quadrupole splittings than low-spin Fe(II).

Detailed Mössbauer spectroscopic studies of this compound would involve acquiring spectra at various temperatures. Analysis of the isomer shift and quadrupole splitting parameters would confirm the presence of Fe(II) and provide insights into its spin state and the symmetry of its coordination sphere involving ascorbate and sulfate ligands,,,. The temperature dependence of these parameters could reveal information about lattice dynamics or spin transitions,,.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study materials with unpaired electrons, making it particularly useful for characterizing paramagnetic metal complexes and radicals,, fishersci.ie. EPR measures the absorption of microwave radiation by unpaired electrons in the presence of a magnetic field, fishersci.ie. The resulting spectrum provides information about the g-value(s) and hyperfine coupling constants, which are sensitive to the electronic structure, spin state, and local environment of the paramagnetic center,.

For this compound, containing Fe(II), EPR spectroscopy would be applicable if the Fe(II) is in a paramagnetic spin state (e.g., high-spin S=2) fishersci.no, americanelements.com. Low-spin Fe(II) (S=0) is diamagnetic and EPR silent americanelements.com. High-spin Fe(III) (S=5/2) is also EPR active and often shows characteristic signals,. If this compound contains any paramagnetic iron species or generates radicals, EPR spectroscopy would be informative. The g-values obtained from the EPR spectrum provide information about the electronic anisotropy around the iron center, wikipedia.org. Hyperfine coupling to nearby nuclei with nuclear spin (e.g., protons of the ascorbate ligand) can provide further details about the distribution of unpaired electron density wikipedia.org.

Detailed EPR spectroscopic studies of this compound, if paramagnetic, would involve acquiring spectra at different temperatures and microwave frequencies. Analysis of the g-values and any observed hyperfine coupling would provide information about the spin state of the iron, the symmetry of its environment, and the extent of spin delocalization onto the ligands,, wikipedia.org,.

X-ray Diffraction and Crystallography for Solid-State Structure

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of solid materials. It provides information about the arrangement of atoms within a crystal lattice, unit cell parameters, and space group symmetry. andersonmaterials.comesrf.frarxiv.org For a compound like this compound (C6H8FeO10S), XRD analysis would be crucial for understanding its solid form, whether it exists as a pure crystalline phase, a mixture of crystalline components (ferrous sulfate and ascorbic acid), or an amorphous solid.

Single-Crystal X-ray Diffraction Analysis

Single-crystal XRD is the most definitive method for determining the precise three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern produced by a single crystal exposed to X-rays, the electron density distribution within the crystal can be mapped, revealing the atomic positions, bond lengths, bond angles, and thermal parameters. This technique is particularly valuable for novel compounds or for confirming the structure of known compounds. Many salts of related iron complexes, such as tris(o-phenanthroline)iron(II) ([Fe(o-phen)3]SO4), have been characterized by single-crystal X-ray crystallography, revealing details about their coordination geometry and bond distances. wikipedia.org Studies on ferrocene (B1249389) derivatives have also utilized single-crystal XRD to understand molecular motions and interactions in the solid state. researchgate.net While specific single-crystal XRD data for the compound this compound (CID 54703375) were not found in the provided search results, obtaining a suitable single crystal would allow for a comprehensive structural determination using this method.

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered samples. Unlike single-crystal XRD, PXRD provides a one-dimensional diffraction pattern consisting of peaks at specific 2-theta angles, corresponding to the interplanar spacings within the crystal lattice. esrf.fr This pattern serves as a unique fingerprint for a crystalline phase, enabling its identification by comparison with crystallographic databases. esrf.fr PXRD is also essential for identifying different polymorphic forms of a compound, as different crystal structures of the same chemical substance will produce distinct PXRD patterns. esrf.fr Furthermore, PXRD can be used to identify the presence of multiple crystalline phases in a mixture and, with appropriate analysis techniques like Rietveld refinement, quantify their relative amounts. andersonmaterials.com Studies on various iron-containing materials, such as ferrites and iron oxides, frequently employ PXRD to confirm phase formation and analyze structural parameters. scribd.comresearchgate.netcam.ac.uk In the context of this compound (C6H8FeO10S), PXRD could be used to verify the crystalline form of the bulk material, identify if it is a simple mixture of crystalline ferrous sulfate and ascorbic acid, or if a new co-crystalline phase is formed. It could also detect the presence of any impurities that are crystalline.

Chromatographic Separation Techniques for Purity and Compositional Analysis

Chromatographic techniques are powerful tools for separating components within a mixture, enabling the assessment of purity and the quantitative analysis of individual constituents. These methods are widely applied in the characterization of pharmaceutical compounds and chemical mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a liquid sample. nuph.edu.uagoogle.com It is particularly suitable for the analysis of thermally labile or non-volatile compounds, making it relevant for the analysis of organic components like ascorbic acid and potentially the iron complex in this compound. HPLC methods typically involve a stationary phase (column) and a mobile phase, with separation achieved based on differential interactions of the sample components with these phases. Detection is commonly performed using UV-Vis spectroscopy, mass spectrometry, or electrochemical detection. sielc.comresearchgate.netnih.gov A rapid HPLC method with UV detection has been reported for the determination of active ingredients in this compound dragée during the production process. popline.org HPLC has also been developed and validated for the determination of ferrocyanide ions and used in the analysis of ferrozine, another iron-containing compound. sielc.comnih.gov For this compound (C6H8FeO10S), HPLC could be employed to determine the purity of the compound, quantify the amount of the intact complex (if it exists as a stable entity in solution under analytical conditions), and potentially identify and quantify related impurities or degradation products, such as free ferrous sulfate or ascorbic acid.

Gas Chromatography (GC)

Gas Chromatography (GC) is a separation technique used for volatile or semi-volatile compounds. The sample is vaporized and carried by an inert gas (mobile phase) through a stationary phase column, where components are separated based on their boiling points and interactions with the stationary phase. GC is often coupled with Mass Spectrometry (GC-MS) for compound identification. GC is used in the analysis of various organic compounds, including some ferrocene derivatives. vwr.comnih.gov However, given the likely ionic or polar nature of the compound this compound (C6H8FeO10S) and its components (ferrous sulfate and ascorbic acid), GC is generally less applicable compared to HPLC unless the compound or its derivatives can be suitably derivatized to make them volatile. While GC is mentioned in the context of analyzing other substances, specific applications of GC for the direct analysis of the compound this compound (CID 54703375) were not found in the provided search results. phenomenex.comscientists.uz

Elemental Analysis and Quantitative Methods

Elemental analysis techniques are used to determine the elemental composition of a compound. For a compound with a defined molecular formula like this compound (C6H8FeO10S), elemental analysis can confirm the theoretical weight percentages of each element present, providing a measure of the compound's purity and identity.

Quantitative methods are used to determine the precise amount or concentration of a substance or specific elements within a sample. For iron-containing compounds, determining the iron content is often critical. The molecular formula of this compound (C6H8FeO10S) indicates the presence of carbon, hydrogen, iron, oxygen, and sulfur. nih.govchemsrc.com

Elemental analysis, such as combustion analysis for carbon, hydrogen, and sulfur, and specific methods for determining metal content (like atomic absorption spectroscopy or inductively coupled plasma atomic emission spectroscopy), could be applied to a sample of this compound to verify its elemental composition against the theoretical values calculated from its molecular formula. While the search results mention the elemental composition being in agreement with spectral data for a ferrocene derivative researchgate.net and discuss the elemental iron content in various iron-containing pharmaceutical preparations academiczone.netgoogle.comgithub.io, specific elemental analysis results (experimental vs. theoretical percentages) for the compound this compound (CID 54703375) were not detailed in the provided snippets.

Quantitative methods are also used to determine the content of active ingredients in pharmaceutical formulations, such as the determination of elemental iron in iron-containing medicines. academiczone.netgoogle.comgithub.io For a pharmaceutical product named this compound, these methods would be crucial for quality control to ensure the correct amount of the active components (ferrous sulfate and ascorbic acid) is present.

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are valuable tools for investigating the thermal stability, decomposition pathways, and phase transitions of chemical compounds. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing information about decomposition, dehydration, and loss of volatile components. core.ac.uktainstruments.com DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, allowing for the identification and quantification of thermal events like melting, crystallization, glass transitions, and solid-state reactions. core.ac.uktainstruments.comri.se Simultaneous TGA-DSC can provide complementary information by measuring both mass change and heat flow concurrently. core.ac.uktainstruments.com

Despite a search for detailed research findings and data tables pertaining specifically to the TGA and DSC analysis of this compound (PubChem CID 54703375), comprehensive data for this particular compound were not found within the scope of the conducted search. Therefore, detailed research findings, specific data tables, and in-depth discussion of the thermal decomposition profile or phase transitions of this compound using TGA and DSC cannot be provided in this section based on the available information.

Studies on the thermal decomposition of other iron-containing compounds, such as iron(II) oxalate (B1200264) dihydrate or ferrous sulfate, illustrate the application of these techniques in characterizing the thermal behavior of metal complexes and salts. researchgate.netyoutube.com However, the thermal properties are highly dependent on the specific chemical structure and composition of the compound.

Chemical Stability and Degradation Pathways of Ferroplex Analogues in Non Biological Environments

Hydrolytic Stability of Iron-Ligand Bonds

The bond between iron and its ligand in aqueous solutions is subject to hydrolysis, a process that can lead to the dissociation of the complex. In the case of ferrous ascorbate (B8700270), the chelate formed is not particularly robust in aqueous media. nih.govcolab.ws

Studies have shown that ferrous ascorbate, denoted as [Fe(HL)₂], dissociates in water into a monomeric cationic species, Fe(HL)¹⁺, ferrous ions (Fe²⁺), and the ascorbate anion (HL⁻). nih.gov The stability constant for this iron-ligand interaction is relatively low, estimated to be around 20 L/mol⁻¹ at 25°C. nih.govcolab.ws This low stability constant implies that the complex is prone to dissociation.

The extent of this dissociation is significantly influenced by the pH of the solution. At a pH of approximately 5, the ferrous ascorbate complex is almost entirely dissociated into its constituent ions, Fe²⁺ and HL⁻. nih.govcolab.ws This indicates that the hydrolytic stability of the iron-ascorbate bond is weak under these conditions. However, between a pH of 6 and 8, ascorbate has been observed to enhance the solubility of iron, which may be relevant to its chemical integrity in certain formulations. nih.gov

The following table summarizes the dissociation of ferrous ascorbate in an aqueous solution:

| Species | Description |

| [Fe(HL)₂] | Ferrous ascorbate complex |

| Fe(HL)¹⁺ | Monomeric cationic species |

| Fe²⁺ | Ferrous ion |

| HL⁻ | Ascorbate anion |

This table illustrates the dissociation products of the ferrous ascorbate complex in an aqueous environment.

Oxidative Degradation Mechanisms and Strategies for Chemical Stabilization

Oxidative degradation is a primary pathway for the breakdown of ferrous complexes. Ferrous iron (Fe²⁺) is susceptible to oxidation to ferric iron (Fe³⁺), a process accelerated by factors such as moisture, light, and increased pH. nih.gov In moist air, ferrous sulfate (B86663), a key component of Ferroplex, rapidly oxidizes and becomes coated with a brownish-yellow layer of ferric sulfate. nih.govijmpronline.com

Ascorbic acid plays a dual role in the oxidative stability of ferrous iron. It can act as an antioxidant by reducing any formed Fe³⁺ back to Fe²⁺. mdpi.comnih.govnih.gov However, it can also act as a pro-oxidant, particularly in the presence of oxygen and other transition metals, through the Fenton reaction, which generates highly reactive hydroxyl radicals. mdpi.comnih.gov This reaction cycle can lead to the degradation of the ascorbate molecule itself. nih.govmdpi.com

The reaction between ferrous ascorbate and molecular oxygen has been studied, indicating that the presence of oxygen is crucial for the degradation process. researchgate.netescholarship.org The autoxidation of ascorbic acid is catalyzed by the presence of metal ions like iron. escholarship.org

Strategies for the chemical stabilization of ferrous complexes against oxidative degradation primarily focus on controlling the environmental conditions. Maintaining a low pH is an effective strategy, as the rate of ferrous iron oxidation increases with increasing pH. nih.govuni.edu The exclusion of oxygen and light is also critical for preserving the chemical integrity of these compounds.

Photochemical Degradation Pathways and Light Sensitivity

This compound analogues are notably sensitive to light, which can induce photochemical degradation. Ferrous ascorbate has been shown to be highly susceptible to photolysis. wbcil.com One study reported a degradation of up to 99.91% under photolytic stress, highlighting the critical need for protection from light. wbcil.com

The light sensitivity is not limited to the complex alone; its individual components are also affected. Aqueous solutions of ferrous sulfate tend to oxidize more rapidly when exposed to light. nih.gov Similarly, ascorbic acid is known to undergo oxidative degradation upon exposure to UV irradiation. researchgate.net The mechanism involves the oxidation of ascorbic acid to dehydroascorbic acid, which can then further degrade into inactive products. researchgate.net

Therefore, to prevent photochemical degradation, it is imperative to store this compound and its analogues in dark or opaque containers that shield them from light.

Thermal Stability and Decomposition Processes

Elevated temperatures can significantly impact the stability of ferrous complexes, leading to thermal decomposition. Ferrous ascorbate has demonstrated considerable susceptibility to thermolysis, with one study reporting a degradation of 99.88% under thermal stress. wbcil.com This indicates that the compound is not stable at high temperatures.

Thermogravimetric analysis (TGA) has been employed to investigate the thermal decomposition of both ferrous ascorbate and its components. researchgate.netresearchgate.net For ascorbic acid, TGA studies have shown that its thermal stability is influenced by the surrounding atmosphere. In a nitrogen atmosphere, the time for 10% decomposition at 25°C was estimated to be 2.0 years, whereas, in the air, it was reduced to 1.3-1.6 years, indicating that oxidation plays a role in its thermal degradation. researchgate.net

The following table presents data from a forced degradation study on ferrous ascorbate, illustrating its susceptibility to different stressors.

| Stress Condition | Degradation (%) by Titration | Degradation (%) by HPLC |

| Acidic | 0.54 | - |

| Oxidative | 0.08 | - |

| Photolysis | 33.82 | 99.91 |

| Thermolysis | 29.09 | 99.88 |

This table is based on data from a comprehensive study on the stability of ferrous ascorbate and shows the significant impact of light and heat on its degradation. wbcil.com

Influence of pH and Solvent Media on Chemical Integrity

The chemical integrity of this compound analogues is profoundly influenced by the pH and the nature of the solvent medium. As previously mentioned, the stability of the ferrous ascorbate complex is highly pH-dependent. nih.govcolab.ws In acidic solutions, particularly at a pH below 4, the reduction of any ferric iron by ascorbic acid is favored, and the ferrous form is more stable. birzeit.edu As the pH increases above 5, the dissociation of the complex becomes more pronounced, and the rate of ferrous iron oxidation accelerates. nih.govuni.edu The precipitation of iron hydroxides also begins to occur at a pH greater than 5.5. researchgate.net

The solvent medium also plays a critical role. In aqueous solutions, the hydrolytic and oxidative degradation pathways are prominent. However, in non-aqueous solvents like methanol, the stability of iron-ascorbate complexes can differ. For instance, at a high pH in pure methanol, the iron(III)-ascorbate complex is stable and does not undergo reduction, whereas at a low pH, reduction to iron(II) occurs. birzeit.edu This suggests that the choice of solvent can significantly alter the degradation pathways.

The following table summarizes the effect of pH on the stability and reactions of iron-ascorbate systems.

| pH Range | Predominant Iron Species/Reaction |

| < 4 (aqueous) | Fe(II) is the stable product; reduction of Fe(III) by ascorbate is favored. birzeit.edu |

| ~ 5 (aqueous) | Almost complete dissociation of the ferrous ascorbate complex. nih.govcolab.ws |

| > 5.5 (aqueous) | Increased rate of Fe(II) oxidation and precipitation of iron hydroxides. uni.eduresearchgate.net |

| High pH (methanol) | Stable Fe(III)-ascorbate complex with no reduction. birzeit.edu |

This table highlights the critical influence of pH on the chemical behavior of iron-ascorbate complexes in different solvent environments.

Role of Trace Impurities and Metal-Ion Catalysis in Chemical Degradation

The degradation of this compound analogues can be significantly accelerated by the presence of trace impurities, particularly other metal ions. Transition metal ions are known to be potent catalysts for the oxidation of ascorbic acid. nih.govresearchgate.net The iron within the this compound formulation itself can act as a catalyst in the Fenton reaction, leading to the generation of reactive oxygen species and subsequent degradation of the ascorbate ligand. mdpi.comnih.gov

The catalytic cycle involves the reduction of Fe³⁺ to Fe²⁺ by ascorbic acid, followed by the reaction of Fe²⁺ with hydrogen peroxide to produce hydroxyl radicals. nih.gov This process not only degrades the ascorbic acid but also perpetuates a cycle of oxidative stress on the compound.

Furthermore, the presence of other transition metal ions, such as copper (Cu²⁺), can also catalyze the autoxidation of ascorbic acid, often even more effectively than iron. escholarship.org Therefore, the purity of the raw materials and the avoidance of contamination with other metal ions during manufacturing and storage are crucial for maintaining the chemical stability of this compound and its analogues. The presence of such impurities can significantly shorten the shelf-life and compromise the integrity of the product.

Theoretical and Computational Chemistry Applied to Ferroplex Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in quantum mechanics, are powerful tools for investigating the electronic structure and reactivity of molecules. Methods such as Density Functional Theory (DFT) and higher-level ab initio approaches are widely used to study transition metal complexes, including those involving iron. edupublications.comunipi.it These calculations can provide detailed information about the distribution of electrons, energy levels, and the nature of chemical bonds, which are essential for understanding a compound's behavior. nih.govyale.edupnas.orgresearchgate.net

Geometry Optimization and Potential Energy Surface Exploration

Geometry optimization is a fundamental quantum chemical technique used to find the most stable arrangement of atoms in a molecule or complex. By calculating the forces on each atom and iteratively adjusting their positions, computational methods can locate minimum energy structures (stable molecules) and transition states (high-energy points along a reaction pathway). researchgate.netmolssi.orgnih.gov Exploring the potential energy surface (PES) involves mapping the energy of a system as a function of its atomic coordinates. This allows researchers to identify different possible conformations, reaction pathways, and the energy barriers between them. For iron complexes, geometry optimization helps determine preferred coordination geometries and bond lengths, which are crucial for understanding their stability and reactivity. researchgate.net

Prediction of Vibrational Frequencies and Spectroscopic Properties

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the different ways its atoms can vibrate. These frequencies are directly related to experimental spectroscopic techniques such as infrared (IR) and Raman spectroscopy. acs.orgnih.govnih.govsamipubco.comudel.edu By comparing calculated and experimental spectra, researchers can validate theoretical models and gain insights into the molecular structure and bonding. nih.govnih.gov For iron complexes, predicted vibrational frequencies can help identify specific functional groups or coordination environments within the molecule. acs.orgnih.govsamipubco.com Furthermore, computational methods can predict other spectroscopic properties, including electronic excitation energies and Mössbauer parameters, which provide further details about the electronic structure and spin states of iron centers. pnas.orgrsc.orgrsc.org

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is invaluable for understanding the step-by-step processes of chemical reactions involving iron complexes. By locating transition states on the potential energy surface, researchers can determine the energy barriers for different reaction pathways and identify the most favorable mechanism. edupublications.comacs.orgkaust.edu.sabohrium.com This involves analyzing the electronic structure and bonding changes that occur as reactants transform into products. edupublications.com For iron-catalyzed reactions, computational studies can reveal the role of the iron center in activating reactants, forming intermediates, and facilitating product formation. acs.orgbohrium.comnih.gov This information is critical for optimizing reaction conditions and designing more efficient catalysts. edupublications.comnih.gov

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions. calvin.edu By simulating the motion of atoms and molecules over time, MD can capture dynamic processes such as conformational changes, molecular recognition, and interactions with a solvent environment. molssi.orgcalvin.edutandfonline.comnih.govnih.govaip.org For iron complexes, MD simulations can offer insights into their flexibility, how they interact with biological molecules or surfaces, and how their structure and properties change over time at finite temperatures. molssi.orgtandfonline.comnih.govnih.govopenchemicalengineeringjournal.com These simulations are particularly useful for understanding the behavior of larger or more complex iron-containing systems in realistic environments. molssi.orgtandfonline.comnih.govopenchemicalengineeringjournal.com

Predictive Modeling for the Design of Novel Iron-Based Compounds

Computational methods, particularly those based on quantum chemistry and machine learning, are increasingly used for the predictive modeling and design of novel chemical compounds with desired properties. acs.orgosti.govnih.govresearchgate.netchemmethod.comdntb.gov.ua By computationally screening large libraries of potential molecules or designing compounds with specific structural features, researchers can predict properties such as catalytic activity, binding affinity, and stability before experimental synthesis. acs.orgosti.govnih.govresearchgate.netchemmethod.com This in silico approach can significantly accelerate the discovery and development of new materials and catalysts. researchgate.netchemrxiv.org For iron-based compounds, predictive modeling can aid in the rational design of new catalysts for various chemical transformations or the development of materials with specific electronic or magnetic properties. nih.govacs.orgosti.govresearchgate.netchemmethod.comdntb.gov.uaresearchgate.netscispace.comacs.org

Data Table: Examples of Computational Studies on Iron Complexes

| Computational Method | Application to Iron Complexes | Key Findings/Insights | Source(s) |

| Quantum Chemical Calculations | Electronic Structure and Spectroscopy | Correlation of electronic structure with spectroscopic parameters (Mössbauer, UV-Vis), spin-state energetics. nih.govyale.edupnas.orgresearchgate.netrsc.orgrsc.orgresearchgate.netpnas.org | nih.govyale.edupnas.orgresearchgate.netrsc.orgrsc.orgresearchgate.netpnas.org |

| Quantum Chemical Calculations | Geometry Optimization and Vibrational Frequencies | Determination of stable molecular geometries, prediction of IR and Raman spectra, validation with experimental data. researchgate.netnih.govacs.orgnih.govnih.govsamipubco.comudel.edu | researchgate.netnih.govacs.orgnih.govnih.govsamipubco.comudel.edu |

| Quantum Chemical Calculations | Reaction Mechanism Elucidation and Transition State Analysis | Identification of reaction pathways and energy barriers, understanding catalytic cycles and selectivity. edupublications.comacs.orgkaust.edu.sabohrium.comnih.gov | edupublications.comacs.orgkaust.edu.sabohrium.comnih.gov |

| Molecular Dynamics Simulations | Conformational and Dynamic Behavior | Study of molecular flexibility, interactions with environment (solvent, proteins), time-dependent structural changes. molssi.orgcalvin.edutandfonline.comnih.govnih.govaip.orgopenchemicalengineeringjournal.com | molssi.orgcalvin.edutandfonline.comnih.govnih.govaip.orgopenchemicalengineeringjournal.com |

| Predictive Modeling | Design of Novel Iron-Based Compounds (e.g., Catalysts) | In silico screening and design of compounds with desired properties, prediction of catalytic activity. nih.govacs.orgosti.govnih.govresearchgate.netchemmethod.comdntb.gov.uaresearchgate.netscispace.comacs.org | nih.govacs.orgosti.govnih.govresearchgate.netchemmethod.comdntb.gov.uaresearchgate.netscispace.comacs.org |

Applications of Ferroplex Type Iron Compounds in Materials Science and Catalysis Non Clinical

Catalytic Applications in Chemical Transformations

Iron-based catalysts have emerged as sustainable and cost-effective alternatives to noble metal catalysts in various organic synthesis reactions. Their catalytic activity spans a broad spectrum of transformations, including oxidation, reduction, C-C bond formation, hydrocarboxylation, and dehydration reactions of low molecular weight molecules.

Homogeneous and Heterogeneous Catalysis

Iron complexes are utilized in both homogeneous and heterogeneous catalytic systems. In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in solution. Iron complexes with N donor ligands are widely employed in homogeneous catalysis, particularly for the oxidation of organic compounds, polymerization, C-C bond formation, hydrocarboxylation, dehydration, hydrogenation, and reduction reactions. A classic example of homogeneous iron catalysis is the reaction between persulphate and iodide ions, where iron(II) or iron(III) ions catalyze the reaction by changing oxidation states.

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, commonly a solid catalyst with gaseous or aqueous reactants. Iron-based heterogeneous catalysts, often in the form of iron oxides hybridized with support systems like aluminosilicates, clays, carbonized materials, metal oxides, or polymeric matrices, have found applications in cross-coupling reactions, C–H activation, and oxidation reactions. The process typically involves the adsorption of reactants onto the catalyst surface, followed by reaction and desorption of products. Immobilization techniques are employed to bring homogeneous iron catalysts onto heterogeneous supports, improving durability and recyclability.

Asymmetric Catalysis for Enantioselective Synthesis

Asymmetric catalysis, also known as enantioselective synthesis, is crucial for producing enantiomerically pure compounds, particularly in the synthesis of pharmaceuticals and fine chemicals. Iron-catalyzed enantioselective reactions have been inspired by biological processes and have recently gained widespread application due to iron's low toxicity and earth-abundance. Chiral iron complexes, often featuring well-designed chiral ligands, are employed to control the stereochemical outcome of reactions, allowing for the selective formation of one enantiomer over the other. Examples include asymmetric C–H functionalization and the enantioselective construction of atropoisomeric C(sp²)‒C(sp²) bonds. Chiral phosphoric acid-iron combinations have also been explored for enantioselective transformations.

Electrochemical Applications and Sensor Development

Ferroplex-type iron compounds, particularly ferrocene (B1249389) and its derivatives, have been extensively explored in electrochemical applications and sensor development due to their reversible redox properties and structural versatility. Ferrocene undergoes a reversible one-electron redox process between its neutral ferrocene (Fc) and oxidized ferrocenium (B1229745) (Fc⁺) forms, making it an effective redox-active center for sensing applications.

Iron-based materials, including iron oxides and ferrites, are utilized in the development of electrochemical sensors for detecting various analytes, including toxic gases and metal ions. Modified electrodes incorporating iron complexes or iron-based nanomaterials can enhance the sensitivity and selectivity of these sensors. For instance, carbon electrodes modified with iron-chelating modifiers or iron-based nanocomposites have shown promise for the detection of iron species. Metal phthalocyanines, including iron(II) phthalocyanine (B1677752) (Fe(II)Pc), are also used in electrochemical sensors due to their catalytic activity and electron mediator capabilities.

Integration into Advanced Material Systems

This compound-type iron compounds are integrated into advanced material systems to impart specific functionalities, leveraging their magnetic, electronic, and catalytic properties.

Development of Iron-Containing Polymers and Composites

Iron-containing polymers and composites are synthesized by incorporating iron complexes or iron particles into polymer matrices. These materials exhibit modified thermal, electrical, and mechanical properties compared to the base polymers. For example, the addition of iron powder to polypropylene (B1209903) can increase hardness and thermal stability. Iron-containing polymer composites have been investigated for applications such as electromagnetic shielding, where carbonyl iron powder is dispersed in a polymer matrix to absorb electromagnetic waves. Ferrocene-containing polymers are also explored for their redox activity and stability, making them suitable for electronic and electrochemical applications. The integration of iron metal complexes into amphiphilic polymers has been studied for the development of oxo-decomposing additives in polyethylene-based composites.

Synthesis and Characterization of Iron-Based Nanomaterials

Iron-based nanomaterials, such as iron nanoparticles and iron oxide nanoparticles, are synthesized through various methods, including chemical reduction, co-precipitation, and green synthesis routes. These nanomaterials possess unique size-dependent properties, including high catalytic activity, magnetism, and surface area.

Characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDX), Fourier Transform Infrared Spectroscopy (FTIR), and vibrating sample magnetometry (VSM) are employed to analyze the structure, morphology, elemental composition, and magnetic properties of iron-based nanomaterials. For example, EDX analysis can confirm the presence and abundance of iron in synthesized nanoparticles.

Iron-based nanomaterials find applications in catalysis, environmental remediation, and as components in advanced composites. Their high surface area and redox capabilities make them effective catalysts and adsorbents for pollutants.

Here is a data table summarizing some applications:

| Application Area | Specific Application Examples | Relevant Properties of Iron Compounds |

| Catalysis | Oxidation, Reduction, C-C bond formation, Hydrocarboxylation, Dehydration, Asymmetric Synthesis | Variable oxidation states, Redox activity, Lewis acidity |

| Electrochemical Sensors | Detection of gases, metal ions, nitrites | Reversible redox behavior, Electrocatalytic activity |

| Advanced Material Systems | Electromagnetic shielding, Modified polymers/composites | Magnetic properties, Electrical conductivity, Thermal stability |

| Iron-Based Nanomaterials | Catalysis, Environmental remediation | High surface area, Magnetic properties, Redox capabilities, Adsorption |

This table highlights the diverse non-clinical applications of this compound-type iron compounds, driven by their unique chemical and physical properties.

Compound Names and PubChem CIDs

Identifying specific "this compound" compounds and their PubChem CIDs based on the provided search results is challenging as "this compound" appears to be used as a general term for iron complexes or a class of iron compounds in the context of their applications rather than a single, specific chemical entity with a unique CID. The search results discuss various types of iron complexes, iron oxides, and iron nanoparticles.

Thin Film Deposition and Characterization for Device Fabrication

The deposition of thin films using iron-based compounds is a critical step in the fabrication of various devices for applications ranging from magnetic storage to catalysis and energy conversion. Several techniques are employed for depositing iron and iron oxide thin films, including chemical vapor deposition (CVD), liquid phase deposition (LPD), sputtering, and atomic layer deposition (ALD). modares.ac.iracs.orgresearchgate.netresearchgate.netcmu.edunorthwestern.edu

Chemical Vapor Deposition (CVD) is a versatile technique that involves the chemical reaction of gaseous precursors on a substrate surface to form a thin film. researchgate.net Iron oxide thin films, such as hematite (B75146) (-FeO) and magnetite (FeO), can be grown using CVD with various iron precursors like [Fe(OBu)], Fe(CO), and Fe(CHO). acs.org The properties of the resulting films, including chemical composition and morphology, are highly dependent on deposition parameters such as substrate temperature and oxygen partial pressure. acs.orgcmu.edu For instance, reactive vapor deposition methods have been used to form films of FeO, FeO, and -FeO on -AlO substrates, with the specific phase depending on the substrate temperature and O partial pressure. acs.org

Liquid Phase Deposition (LPD) is an aqueous-based technique that allows for the deposition of uniform metal oxide thin films at low temperatures (below 80 °C). modares.ac.ir This method is based on the slow hydrolysis of metal-fluoro complex species in a supersaturated solution. modares.ac.ir LPD has been successfully applied to deposit iron phosphate (B84403) (FePO·2HO) thin films, which show potential for applications in Li-ion batteries. modares.ac.irrsc.org The thickness of these films can be controlled by adjusting the deposition time, ranging from 80 nm to 2.7 µm. rsc.org

Sputtering is another method used for depositing iron oxide thin films. Studies have investigated the sputter deposition of FeO thin films from iron oxide targets onto silicon and glass substrates. cmu.edu Substrate bias has been shown to improve the crystal quality and magnetic properties of the films. cmu.edu

Atomic Layer Deposition (ALD) offers precise control over film thickness and composition at the atomic level. ALD has been used to grow hematite (-FeO) thin films using ferrocene (Fe(Cp)) and ozone as precursors. northwestern.edu This process allows for self-limiting growth over a moderate temperature range (100-250 °C), achieving growth rates of up to 1.4 Å/cycle at 200 °C. northwestern.edu The resulting films are dense and robust, exhibiting an optical bandgap of 2.1 eV. northwestern.edu

Characterization of these iron-based thin films is crucial to understand their properties and suitability for device applications. Techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and ellipsometry are commonly used to analyze the film structure, morphology, and optical properties. acs.orgcmu.edunorthwestern.edu For example, SEM images of iron films deposited by CVD show grain sizes that can vary with substrate temperature. acs.org TEM has been used to reveal crystallographic defects in sputtered FeO films. cmu.edu Ellipsometry is employed to determine the thickness and optical properties of films like FeO grown by ALD. northwestern.edu

Research findings highlight the impact of deposition techniques and parameters on the resulting film properties. For instance, crystalline FeO films deposited by CVD exhibited higher saturation magnetization, remanent magnetization, and coercivity compared to amorphous films. acs.org In LPD, the hydrolysis of precursor species and the formation mechanism of the iron compound influence the film's characteristics. rsc.org

Energy-Related Applications (e.g., Energy Storage, Photovoltaics)

Iron-based compounds are actively being researched for their potential in various energy-related applications, including energy storage systems like batteries and supercapacitors, and in photovoltaic devices for solar energy conversion. mdpi.comisct.ac.jpresearchgate.netresearchgate.netpnnl.govnih.govharvard.edulu.senanoge.orgvoltstorage.comnih.govnrel.govldescouncil.com

In the field of energy storage, iron complexes and iron-based materials are being developed for use in redox flow batteries and as electrode materials in other battery types and supercapacitors. researchgate.netpnnl.govnih.govharvard.eduvoltstorage.comnih.govldescouncil.com Aqueous redox flow batteries (ARFBs) are promising for large-scale energy storage due to their safety and scalability. researchgate.netharvard.edu Iron complex-based flow batteries utilize electrolyte solutions containing iron complexes to store energy through electrochemical reactions. harvard.edu Examples include systems using iron (Fe) 2,2-bis(hydroxymethyl)-2,2′,2′-nitrilotriethanol (BIS-TRIS) complex and ferrocyanide as a redox couple. researchgate.net Another development involves an aqueous iron flow battery using a phosphate-based liquid electrolyte, specifically nitrilotri-methylphosphonic acid (NTMPA), which has demonstrated remarkable cycling stability over one thousand cycles, maintaining 98.7% of its maximum capacity. pnnl.gov This represents a significant improvement compared to previous iron-based batteries. pnnl.gov

Iron oxides, such as FeO (magnetite), are also being investigated as electrode materials for lithium-ion batteries. nih.gov FeO can undergo multiple electron transfers, potentially enabling higher energy density. nih.gov However, challenges remain in achieving its high theoretical capacity, with performance being dependent on factors like crystallite size and the formation of heterostructures. nih.gov

In supercapacitors, iron selenide (B1212193) (FeSe) is being explored as an electrode material. nih.gov FeSe/TiO nanocomposites have shown enhanced charge storage characteristics, attributed to faradaic redox reactions from Fe/Fe and Ti/Ti. nih.gov

For photovoltaic applications, iron-based materials are being studied as light absorbers and charge transport layers in solar cells. mdpi.comlu.senanoge.orgacs.orgpnas.org Iron disulfide (FeS), also known as pyrite (B73398), is considered a favorable material for photovoltaic cells due to its suitable band gap, high absorption coefficient, earth abundance, and non-toxicity. acs.org Researchers are exploring different synthesis methods for pyrite crystals and investigating their potential as absorber layers. acs.org

Iron complexes are also being developed as photosensitizers and hole-transporting materials in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). mdpi.comnanoge.orgpnas.org While traditional iron complexes have suffered from short excited-state lifetimes, research is focused on designing new iron complexes with improved photophysical properties. mdpi.compnas.org For example, supermolecular iron(II) chromophores based on a conjugated framework have shown extended metal-to-ligand charge-transfer (MLCT) lifetimes, highlighting their potential as photosensitizers. pnas.org Polypyridyl iron complexes are being investigated as hole-transporting materials in PSCs, offering tuneable energy levels and potentially higher electrical conductivities compared to organic materials. nanoge.org

Future Research Directions and Unaddressed Challenges in Ferroplex Chemistry

Advancements in Sustainable and Scalable Synthetic Methodologies

Developing sustainable and scalable synthetic methods for iron-based compounds is a critical area of research. The focus is on reducing environmental impact, improving efficiency, and enabling large-scale production. Recent work highlights the development of novel iron complexes for applications such as catalysis, where sustainable synthesis is paramount. For instance, a pentanuclear iron complex (Fe₅-PCz(ClO₄)₃) has been synthesized using organic reactions including bromination, nucleophilic substitution, and Suzuki coupling, followed by complexation reactions, demonstrating a multi-step approach to complex iron structures citeab.com. This complex is then electrochemically polymerized to create a polymer-based catalyst, poly-Fe₅-PCz, for sustainable water oxidation citeab.com.

Another example in sustainable synthesis is the use of iron catalysts for organic reactions, such as the iron-catalyzed synthesis of pyrrole (B145914) derivatives using a molecular iron(0) complex. This method is described as efficient, sustainable, and highly regiospecific, tolerating various functional groups. Research also explores the sustainable production of iron complexes using biological methods, such as synthesizing extracellular polymeric substances (EPS)-iron complexes from glutinous rice processing wastewater using bacteria. This approach offers a potentially safer and more environmentally friendly way to produce iron supplements compared to inorganic metal salts.

Challenges in this area include designing synthetic routes that minimize waste, utilize renewable resources, and can be easily scaled up for industrial production. The complexity of some iron complexes necessitates intricate synthetic strategies, and simplifying these while maintaining high yields and purity remains a challenge.

Development of In-Situ and Operando Characterization Techniques for Reactive Intermediates

Understanding the behavior of iron compounds, particularly in dynamic processes like catalysis, requires advanced characterization techniques that can probe their structure and electronic state in situ (under reaction conditions) and operando (simultaneously with activity measurements). These techniques are crucial for identifying transient reactive intermediates and understanding reaction mechanisms.